Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Overview
Description
Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a heterocyclic compound with the molecular formula C₉H₁₁NO₃ It is a derivative of pyridine and is known for its unique chemical structure, which includes a pyridine ring substituted with an ethyl ester, a methyl group, and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate can be synthesized through several methods. One common synthetic route involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is known for its efficiency in producing highly functionalized heterocycles.
Another method involves the reaction of ethyl acetoacetate with corresponding 2-cyano-N-(substituted phenyl)ethanamides in the presence of freshly powdered potassium hydroxide . Microwave-assisted synthesis has also been used to obtain 2-pyridones and their derivatives .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as microwave-assisted synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the keto group and the ester group.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and alcohols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions can result in the formation of various substituted pyridine derivatives.
Scientific Research Applications
Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology, it is studied for its potential biological activities, including antitumor and bactericidal properties . In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and neurodegenerative diseases . In industry, it is used in the synthesis of dyes, pigments, and other functional materials .
Mechanism of Action
The mechanism of action of ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the NF-kB inflammatory pathway and ER stress pathway, which are involved in the regulation of inflammation and apoptosis . The compound’s ability to modulate these pathways makes it a promising candidate for the development of anti-inflammatory and neuroprotective agents.
Comparison with Similar Compounds
Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate can be compared with other similar compounds, such as ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate and ethyl 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates . These compounds share similar structural features, including the presence of a pyridine or quinoline ring and functional groups such as esters and ketones. this compound is unique in its specific substitution pattern and the resulting chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable building block for the synthesis of complex heterocyclic compounds. Its potential biological activities and therapeutic effects further highlight its importance in the development of new drugs and functional materials.
Properties
IUPAC Name |
ethyl 2-methyl-6-oxo-1H-pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9(12)7-4-5-8(11)10-6(7)2/h4-5H,3H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZSEPUDNLUVNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391204 | |
Record name | ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3424-43-9 | |
Record name | ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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